4-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. They exhibit diverse biological activities and have been explored for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents .
-
Aromaticity: : The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. This aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .
-
Natural Occurrence: : Interestingly, a thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and normal nervous system function .
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions would also vary. Further experimental studies are needed to elucidate these details.
Scientific Research Applications
While direct information about this compound’s applications is limited, we can draw insights from related thiazole derivatives. Thiazoles have been employed in various fields:
Antimicrobial Agents: Sulfathiazole, an antimicrobial drug, contains a thiazole ring.
Antiretroviral Drug: Ritonavir, used in HIV treatment, also features a thiazole moiety.
Antifungal Agents: Abafungin is an example of an antifungal drug with a thiazole scaffold.
Antineoplastic Agents: Tiazofurin and Bleomycine exhibit antitumor activity and contain thiazole rings.
Mechanism of Action
To uncover the precise mechanism of action, further research is necessary. understanding the compound’s interactions with molecular targets and pathways will be crucial for its potential therapeutic applications.
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, exploring related thiazole-based compounds can highlight its uniqueness. Investigating other thiazole derivatives and their properties would provide valuable insights.
Properties
Molecular Formula |
C16H17ClN2O5S2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-[[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17ClN2O5S2/c17-11-4-2-1-3-10(11)7-19-12-8-26(23,24)9-13(12)25-16(19)18-14(20)5-6-15(21)22/h1-4,12-13H,5-9H2,(H,21,22) |
InChI Key |
NZDGXLZOCFCUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.